![molecular formula C26H38N4O2Si B2771049 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-6-(1-ethoxyethenyl)-5-(4-methylphenyl)- CAS No. 821794-86-9](/img/structure/B2771049.png)
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-6-(1-ethoxyethenyl)-5-(4-methylphenyl)-
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Description
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-6-(1-ethoxyethenyl)-5-(4-methylphenyl)- is a useful research compound. Its molecular formula is C26H38N4O2Si and its molecular weight is 466.701. The purity is usually 95%.
BenchChem offers high-quality 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-6-(1-ethoxyethenyl)-5-(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-6-(1-ethoxyethenyl)-5-(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Properties
The compound has the following chemical structure:
Molecular Formula: C16H29O5PSi\text{Molecular Formula: } C_{16}H_{29}O_5PSi Molecular Formula: C16H29O5PSi
It is also known as dimethyl ((3-((tert-butyldimethylsilyl)oxy)phenyl)(methoxy)methyl)phosphonate . The tert-butyldimethylsilyl (TBS) group is a common protecting group in organic synthesis.
properties
IUPAC Name |
7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-6-(1-ethoxyethenyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O2Si/c1-9-31-19(3)23-21(20-13-11-18(2)12-14-20)22-24(27)28-17-29-25(22)30(23)15-10-16-32-33(7,8)26(4,5)6/h11-14,17H,3,9-10,15-16H2,1-2,4-8H3,(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXQFMNKCKHQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=C(C2=C(N=CN=C2N1CCCO[Si](C)(C)C(C)(C)C)N)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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